Anisodamine
Overview
Description
Anisodamine, also known as 7β-hydroxyhyoscyamine, is an anticholinergic and α1 adrenergic receptor antagonist . It is used in the treatment of acute circulatory shock in China . It is given orally or by injection, as a racemic mixture (racanisodamine) or as a hydrobromide salt .
Synthesis Analysis
Anisodamine was first synthesized by Chinese scientists in 1975 . It is generally considered as an antagonist of the muscarinic receptor .Molecular Structure Analysis
The molecular formula of Anisodamine is C17H23NO4 . Its molecular weight is 305.37 g/mol .Chemical Reactions Analysis
Anisodamine has been found to have anti-inflammatory effects and can relieve intestinal, microvascular, and airway smooth muscle spasms . It also significantly suppressed airway hyperreactivity, and eosinophilic inflammation in a murine model of allergic asthma .Physical And Chemical Properties Analysis
Anisodamine is a small molecule with a molecular weight of 305.37 g/mol . It has a chemical formula of C17H23NO4 .Scientific Research Applications
Pharmacological Properties and Therapeutic Uses
General Pharmacological Properties : Anisodamine is a non-specific cholinergic antagonist with a spectrum of pharmacological effects similar to atropine and scopolamine. It is less potent and toxic than atropine and has less CNS toxicity than scopolamine. It interacts with and disrupts liposome structure, reflecting its effects on cellular membranes and acts as an antioxidant protecting against free radical-induced cellular damage (Poupko, Baskin, & Moore, 2007).
Cardiovascular Properties : Anisodamine depresses cardiac conduction, protects against arrhythmia, and acts as a weak α1 adrenergic antagonist, explaining its vasodilating activity. Its anti-thrombotic activity may result from the inhibition of thromboxane synthesis (Poupko, Baskin, & Moore, 2007).
Treatment of Septic Shock : Anisodamine's primary therapeutic use is in treating septic shock, with mechanisms based on the assumption of improved blood flow in the microcirculation (Poupko, Baskin, & Moore, 2007).
Anti-Shock Effects : It exerts anti-shock effects by blocking muscarinic receptors, leading to rerouting of acetylcholine to α7 nicotinic acetylcholine receptor (α7nAChR) and activating the cholinergic anti-inflammatory pathway (Zhao et al., 2011).
Clinical Research Applications
Intervertebral Disc Degeneration : Anisodamine inhibits the senescence of nucleus pulposus cells and degradation of the extracellular matrix via the IL-6/JAK/STAT3 pathway, offering potential treatment for intervertebral disc degeneration (Tang, Dong, Chen, & Zhao, 2020).
Acute Kidney Injury : It shows protective effects in rhabdomyolysis-induced acute kidney injury by inhibiting endoplasmic reticulum stress-associated TXNIP/NLRP3 inflammasome activation (Yuan, Zheng, Chen, & Wang, 2017).
Airway Smooth Muscle Cell Proliferation : Anisodamine prevents smoking-induced airway smooth muscle cell proliferation and tracheal hyper-contractility, indicating its utility in treating airway spasms (Xu, Yang, Xu, Zhu, Hou, Qi, Chen, & Cui, 2012).
Allergic Asthma : It suppresses eosinophil accumulation and histological changes in allergic asthma models and modulates Th1/Th2 balance, highlighting its potential in treating airway hyper-reactivity and eosinophilic inflammation (Xu, Wang, Hou, Xia, Zhu, Chen, & Cui, 2011).
Myocardial Ischemia/Reperfusion Injury : Anisodamine exhibits cardioprotective effects against myocardial ischemia/reperfusion injury by suppressing cardiomyocyte apoptosis and influencing inflammatory and oxidative stress pathways (Xing, Fu, Jiang, Wang, Li, Gu, Hao, Miao, Ge, Peng, Geng, Bai, Wei, & Bi, 2015).
Safety And Hazards
properties
IUPAC Name |
[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14+,15+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQYWNWRJNXDEG-RBZJEDDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025872 | |
Record name | alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anisodamine | |
CAS RN |
55869-99-3, 85760-60-7 | |
Record name | Anisodamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55869-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anisodamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055869993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisodamine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085760607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisodamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11785 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raceanisodamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anisodamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 85760-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANISODAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01343Q8EL8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RACEANISODAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5AC4ZPQ36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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